molecular formula C10H12O2 B8784660 2-Methoxy-1-phenylpropan-1-one CAS No. 6493-83-0

2-Methoxy-1-phenylpropan-1-one

Cat. No.: B8784660
CAS No.: 6493-83-0
M. Wt: 164.20 g/mol
InChI Key: ATOOHBIWRYLVIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-1-phenylpropan-1-one: is an organic compound with the molecular formula C10H12O2 . It is a derivative of propiophenone, where a methoxy group is attached to the second carbon of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-Methoxy-1-phenylpropan-1-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: It can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-methoxybenzoic acid.

    Reduction: Formation of 2-methoxypropiophenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-1-phenylpropan-1-one is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-1-phenylpropan-1-one involves its interaction with various molecular targets and pathways. As an intermediate, it participates in chemical reactions that lead to the formation of active pharmaceutical ingredients. The methoxy group can influence the reactivity and selectivity of the compound in these reactions, thereby affecting the overall mechanism .

Comparison with Similar Compounds

    4-Methoxypropiophenone: Similar in structure but with the methoxy group at the fourth position.

    2-Methoxyacetophenone: Similar but with an acetyl group instead of a propionyl group.

    2-Methoxybenzaldehyde: Similar but with an aldehyde group instead of a propionyl group.

Uniqueness of 2-Methoxy-1-phenylpropan-1-one: this compound is unique due to its specific placement of the methoxy group and the propionyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain pharmaceuticals and fine chemicals .

Properties

CAS No.

6493-83-0

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

IUPAC Name

2-methoxy-1-phenylpropan-1-one

InChI

InChI=1S/C10H12O2/c1-8(12-2)10(11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

ATOOHBIWRYLVIE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxypropiophenone (3.00 g, 20.0 mmol), iodomethane (3.40 g, 24.0 mmol), and K2CO3 (granular, anh.; 13.8 g, 99.9 mmol) was refluxed in acetone (75 mL) for 18 h. The reaction mixture was cooled to room temperature and the inorganic salts were removed by filtration. The filtrate was evaporated under vacuum to give an oil which was subsequently dissolved in diethyl ether (200 mL) and then washed with 0.1N NaOH (3×50 mL) followed by H2O (50 mL). The organic layer was dried (anh. Na2SO4), filtered, and evaporated to an orange oil (3.17 g, 96.9%). This material was used in the following step without further purification. TLC, Rf 0.55 (1% MeOH:l % IPA:CHCl3); GC, tr 4.58 min; MS, m/z 164 (M+1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

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